FT671-R is classified as a small molecule inhibitor derived from a series of compounds designed to selectively inhibit USP7. It was developed through medicinal chemistry efforts aimed at identifying potent inhibitors with low micromolar or nanomolar potency against USP7, distinguishing it from other deubiquitinases. The compound's efficacy has been demonstrated in both in vitro and in vivo models, making it a promising candidate for further therapeutic development in oncology .
The synthesis of FT671-R involves several key steps that utilize organic synthesis techniques common in medicinal chemistry. While specific synthetic routes for FT671-R are not detailed in the available literature, similar compounds have been synthesized using the following general methodologies:
These methods allow for the generation of compounds with specific properties tailored for selective inhibition of USP7.
FT671-R features a complex molecular structure characterized by specific functional groups that facilitate its interaction with USP7. The structural analysis reveals:
The precise molecular formula and weight are not explicitly stated in the sources, but the structural characteristics suggest a sophisticated arrangement conducive to targeting the active site of USP7.
FT671-R undergoes specific chemical interactions upon binding to USP7:
These reactions underscore the mechanism by which FT671-R exerts its biological effects.
The mechanism of action of FT671-R involves:
While specific physical properties like melting point or solubility are not detailed in the literature reviewed, general characteristics of small molecule inhibitors include:
Chemical properties include:
FT671-R is primarily being explored for its potential applications in cancer therapy:
The ongoing research into FT671-R continues to reveal its potential as a therapeutic agent capable of altering disease outcomes by modulating critical cellular pathways associated with cancer progression .
FT671-R, chemically designated as (R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, has a molecular formula of C₂₄H₂₃F₄N₇O₃ and a molecular weight of 533.49 g/mol [1] [8]. Its stereochemical configuration is defined by the R-enantiomer at the chiral center within the fluorinated butanoyl side chain, as confirmed by the InChI Key BLSNYSFLZAWBIV-GOSISDBHSA-N
and SMILES string O=C1C2=C(N=CN1CC4(O)CCN(C(C[C@@H](N5N=C(F)C=C5)C(F)F)=O)O)N(N=C2)C3=CC=C(F)C=C3
[4] [10]. The "[C@@H]
" notation in the SMILES string explicitly denotes the R-configuration. This enantiomeric specificity arises during synthesis, where asymmetric induction or chiral separation techniques isolate the R-isomer from the racemic mixture [1] [4].
Table 1: Atomic Composition of FT671-R
Element | Carbon (C) | Hydrogen (H) | Fluorine (F) | Nitrogen (N) | Oxygen (O) |
---|---|---|---|---|---|
Count | 24 | 23 | 4 | 7 | 3 |
The bioactivity of FT671 is highly dependent on stereochemistry. The S-isomer (FT671-S, CAS 1959551-26-8) is the pharmacologically active enantiomer, inhibiting USP7 with an IC₅₀ of 52 nM. In contrast, the R-isomer (FT671-R, CAS 1959551-27-9) exhibits >100-fold reduced potency against USP7 [1] [2] [6]. This divergence arises from differential binding to USP7’s catalytic cleft:
Table 2: Isomeric Comparison of FT671 Enantiomers
Property | (S)-FT671 (Active Isomer) | (R)-FT671 (Less Active Isomer) |
---|---|---|
CAS Number | 1959551-26-8 | 1959551-27-9 |
USP7 IC₅₀ | 52 nM | >5 µM |
USP7 Kd | 65 nM | Undetectable binding |
Biological Role | Stabilizes p53, degrades MDM2 | Inactive control in studies |
Key Structural Focus | Optimal fit in USP7 catalytic cleft | Steric clash near catalytic triad |
The R-isomer’s lack of efficacy is leveraged in research as a negative control to validate on-target effects of the S-enantiomer [2] [6]. Analog studies further demonstrate that substituting the 3-fluoro group with bulkier residues (e.g., trifluoromethyl in R-CF₃-FT671) exacerbates activity loss in the R-series [4].
X-ray co-crystal structures (PDB: 5NGE) reveal that FT671-R binds USP7’s catalytic domain in the Thumb-Palm cleft but fails to induce conformational changes necessary for inhibition [3] [9]. Key observations include:
Table 3: Structural Features of USP7 Bound to FT671-R
Structural Parameter | USP7:FT671-R Complex | Functional Consequence |
---|---|---|
Phe409 Orientation | Semi-closed | Partial obstruction of ubiquitin cleft |
Distance to Cys223 | >6 Å | No nucleophilic attack possible |
Switching Loop Stability | Disordered | Ubiquitin binding site remains accessible |
Hydrogen Bonds | 2 (Asp295, Gln297) | Insufficient for high-affinity retention |
These structural insights explain FT671-R’s allosteric inefficacy: USP7 remains in an "open" state permissive to ubiquitin binding, contrasting with the "closed" state induced by FT671-S [9] [10]. This stereospecificity underscores why USP7 inhibition requires precise ligand-induced remodeling of the catalytic domain.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: